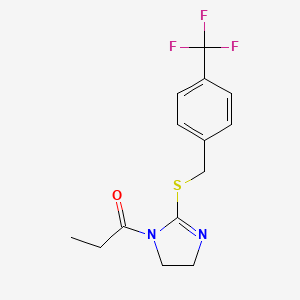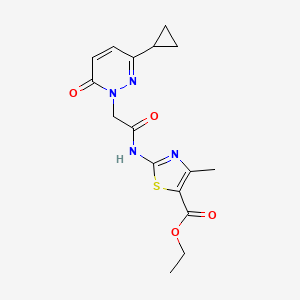![molecular formula C8H13BrO B2989493 5-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane CAS No. 2305252-56-4](/img/structure/B2989493.png)
5-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Pseudo-sugars Synthesis : A study by Ogawa et al. (1980) describes the synthesis of six isomers of 5-hydroxymethyl-1,2,3,4-cyclohexanetetrol (pseudo-hexopyranose) and their derivatives from exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds. This research demonstrates the potential of using bicyclic compounds as precursors in synthesizing complex sugar analogs (Ogawa et al., 1980).
C–C Bond Formation : Hirota et al. (1989) explored the diversity of the C–C bond formation in the reaction of a 5-bromouracil derivative with carbanions. Their findings highlight the versatility of bicyclic compounds in organic synthesis, potentially offering insights into the reactivity of 5-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane (Hirota et al., 1989).
Structural Analysis
Bicyclic Amino Acids : Kubyshkin et al. (2007) synthesized a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, an analogue of 2-aminoadipic acid. This work on the synthesis of bicyclic amino acid derivatives showcases the structural diversity attainable with bicyclic frameworks and may offer parallels in the structural manipulation of 5-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane for developing novel compounds (Kubyshkin et al., 2007).
Reactivity and Mechanisms
Bromine Addition Studies : Bulanov et al. (2001) investigated the addition of bromine to 2-methyl-2-azabicyclo[2.2.1]hept-5-ene, revealing unexpected product formation. This study provides valuable insights into the reactivity of bicyclic compounds with halogens, which could be relevant for understanding the chemical behavior of 5-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane under similar conditions (Bulanov et al., 2001).
Propiedades
IUPAC Name |
5-(bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO/c1-7-4-8(5-7,6-9)2-3-10-7/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCFRWHYYVJORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CCO2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

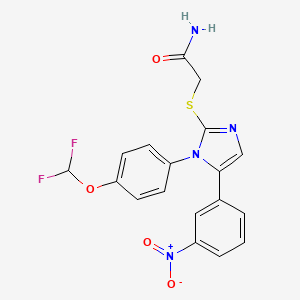
![1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2989412.png)
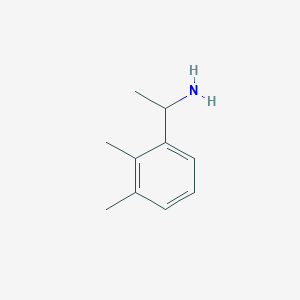
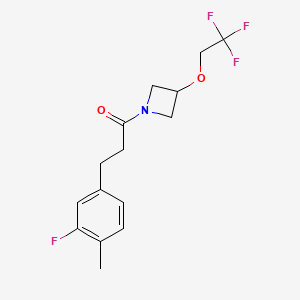
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2989419.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
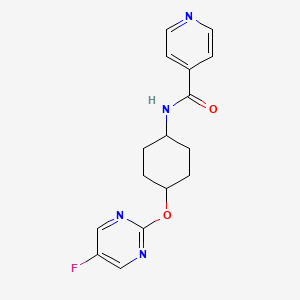

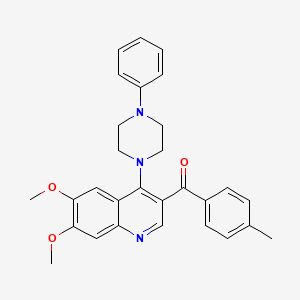

![N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2989427.png)
![3-Methyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2989428.png)
